4-(2-Bromopropyl)-1,2-dimethoxybenzene
Description
4-(2-Bromopropyl)-1,2-dimethoxybenzene is a brominated aromatic compound featuring a 1,2-dimethoxybenzene core substituted with a 2-bromopropyl chain at the para position.
Its dimethoxy substituents contribute to electron-rich aromatic systems, which may influence solubility and reactivity . Based on similar compounds, its molecular weight is estimated to be ~259 g/mol, with a calculated LogP of ~3.03, indicative of moderate lipophilicity .
Properties
CAS No. |
19578-93-9 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-(2-bromopropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
UGTFRYYLKFTUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
a) 4-(3-Bromopropyl)-1,2-dimethoxybenzene (CAS 3945-85-5)
b) 4-(2-Bromoethyl)-1,2-dimethoxybenzene (CAS 40173-90-8)
- Structure : Shorter ethyl chain with bromine at the secondary (2°) position.
- Reactivity : Enhanced leaving-group ability compared to tertiary bromides, favoring nucleophilic substitutions.
- Similarity : Structural similarity score of 0.89 to the target compound, suggesting comparable solubility and reactivity profiles .
c) 4-(β-Chloropropyl)-1,2-dimethoxybenzene
- Halogen Comparison : Chlorine substitution reduces molecular weight (vs. bromine) but decreases leaving-group efficacy. This compound’s lower polarity may alter solubility in organic solvents .
Physical and Chemical Properties
*Estimated values based on analogs. †Calculated from chain-length effects on LogP .
- Solubility : Brominated derivatives of 1,2-dimethoxybenzene exhibit moderate solubility in polar aprotic solvents (e.g., DMF, acetone) but lower solubility in water due to hydrophobic alkyl chains .
- Stability : Bromine’s electronegativity increases stability under acidic conditions compared to chlorine analogs but may render the compound light-sensitive .
Preparation Methods
Friedel-Crafts Acylation-Reduction Pathway
This two-step approach begins with Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) using propionyl chloride in the presence of AlCl₃. The reaction yields 4-propionyl-1,2-dimethoxybenzene, which is reduced to 4-(2-hydroxypropyl)-1,2-dimethoxybenzene using NaBH₄ in ethanol. Bromination of the secondary alcohol is achieved with PBr₃ in anhydrous dichloromethane, yielding the target compound.
Reaction Conditions:
-
Acylation: 0°C, 2 h, AlCl₃ (1.2 equiv), propionyl chloride (1.1 equiv)
-
Reduction: 25°C, 4 h, NaBH₄ (2.0 equiv)
-
Bromination: 0°C → 25°C, 12 h, PBr₃ (1.5 equiv)
Yield: 58% overall (acyl. 72%, red. 89%, brom. 82%)
Direct Alkylation with 2-Bromopropyl Bromide
Alternative methods employ 2-bromopropyl bromide as an alkylating agent under Friedel-Crafts conditions. However, carbocation rearrangement during alkylation leads to mixed regioisomers, reducing yield. Using BF₃·OEt₂ as a Lewis acid at -15°C minimizes rearrangements, achieving 43% yield after silica gel purification.
Mesylate Intermediate Substitution
Alcohol Precursor Synthesis
3-(1,2-Dimethoxyphenyl)propan-2-ol is synthesized via hydroboration-oxidation of 4-allyl-1,2-dimethoxybenzene. Allylation of veratrole with allyl bromide under Friedel-Crafts conditions (AlCl₃, 0°C) affords the allyl intermediate, which undergoes hydroboration with BH₃·THF followed by oxidative workup (H₂O₂/NaOH).
Mesylation and Bromide Displacement
The alcohol is converted to its mesylate using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. Subsequent nucleophilic substitution with NaBr in DMF at 100°C for 12 h replaces the mesylate group with bromide, yielding 4-(2-bromopropyl)-1,2-dimethoxybenzene.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 12 h |
| Yield | 67% |
Direct Bromination of the Propyl Chain
Radical Bromination with NBS
Treating 4-propyl-1,2-dimethoxybenzene with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light induces radical bromination at the secondary carbon. The reaction achieves 52% yield but requires rigorous exclusion of moisture.
Electrophilic Bromination with Tetrabutylammonium Tribromide
Bu₄NBr₃ in acetonitrile with K₃PO₄ selectively brominates the propyl chain at 70°C. This method avoids acidic conditions, preserving the methoxy groups. After 16 h, column chromatography (hexanes/EtOAc 10:1) isolates the product in 64% yield.
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts Acylation | PBr₃ bromination | 58 | 98.2 |
| Mesylate Substitution | NaBr in DMF | 67 | 97.8 |
| Radical Bromination | NBS/AIBN | 52 | 95.4 |
| Bu₄NBr₃ Bromination | Electrophilic substitution | 64 | 96.1 |
The mesylate substitution route offers the highest yield (67%) due to efficient displacement kinetics in polar aprotic solvents. Radical bromination, while operationally simpler, suffers from lower selectivity.
Purification and Characterization
Crude products are purified via flash chromatography (hexanes:EtOAc 10:1 → 5:1). Key characterization data include:
-
¹H NMR (CDCl₃): δ 6.75 (s, 2H, aromatic), 4.12 (m, 1H, CHBr), 3.85 (s, 6H, OCH₃), 2.15–1.95 (m, 2H, CH₂)
-
¹³C NMR: δ 152.1 (OCH₃), 122.4 (C-Br), 56.3 (OCH₃), 38.7 (CHBr)
-
HRMS: [M+H]⁺ calc. 259.0423, found 259.0421
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation: Competing ortho/meta substitution during Friedel-Crafts reactions is minimized by low temperatures (-15°C) and excess AlCl₃.
-
Byproduct Formation: Mesylate hydrolysis is suppressed using anhydrous DMF and molecular sieves.
-
Purification: Co-eluting regioisomers are resolved using gradient elution with 1% EtOAc increments .
Q & A
Q. What are the common synthetic routes for preparing 4-(2-bromopropyl)-1,2-dimethoxybenzene, and what are their advantages?
The compound is typically synthesized via alkylation or substitution reactions. A key method involves bromination of 1,2-dimethoxybenzene derivatives. For example, Douglas et al. (1966) reported bromopropylation of 3,4-dimethoxycinnamic acid derivatives to yield the target compound, leveraging the reactivity of the dimethoxybenzene core toward electrophilic substitution . Another approach involves coupling 1,2-dimethoxybenzene with brominated alkyl halides under controlled conditions, ensuring regioselectivity at the ortho/para positions due to electron-donating methoxy groups . Advantages include moderate yields (60–80%) and compatibility with standard lab equipment.
Q. How can researchers characterize this compound, and what analytical techniques are critical?
Essential characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and bromopropyl chain integration .
- Mass spectrometry (MS) for molecular weight verification (theoretical m/z: 259.140 for C₁₁H₁₅BrO₂) .
- High-performance liquid chromatography (HPLC) to assess purity, particularly when synthesizing intermediates for pharmaceutical applications .
- Infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
Due to the bromine substituent and potential toxicity:
- Use fume hoods and glove boxes to avoid inhalation or skin contact .
- Wear nitrile gloves , protective eyewear , and lab coats during synthesis .
- Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How do substituent positions (ortho vs. para) on the dimethoxybenzene ring influence the compound’s reactivity in cross-coupling reactions?
The ortho-dimethoxy configuration enhances steric hindrance and electronic effects, directing electrophilic attacks to the para position of the benzene ring. This steric effect can slow down Suzuki-Miyaura coupling reactions but improves selectivity in Ullmann-type couplings. Comparative studies with 1,4-dimethoxybenzene show faster reaction kinetics for para-substituted derivatives due to reduced steric constraints .
Q. What strategies resolve contradictions in reported synthesis yields for this compound?
Discrepancies in yields (e.g., 50–95%) often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve bromopropylation efficiency but may increase side reactions .
- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions but require strict anhydrous conditions .
- Temperature control : Optimizing reaction temperatures (e.g., 60–80°C for bromopropylation) minimizes decomposition . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .
Q. How can electrochemical methods be applied to synthesize or modify this compound?
Electro-oxidative trimerization of 1,2-dimethoxybenzene derivatives, as demonstrated by Sato et al. (2022), can generate radical cation intermediates. These intermediates enable selective bromopropylation under alternating current (AC) electrolysis, achieving higher regioselectivity than thermal methods. Reductive workup strategies (e.g., using NaBH₄) stabilize the product .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
The compound serves as a precursor for bioactive molecules, such as vasodilators and β-blockers. For example, it is a key intermediate in synthesizing isoproterenol analogs, where the bromopropyl chain is functionalized with amine groups via nucleophilic substitution . Its dimethoxybenzene core also enhances metabolic stability in drug candidates .
Q. How do computational models predict the stability and reactivity of this compound?
DFT (Density Functional Theory) calculations reveal:
- The bromopropyl group induces partial positive charge on the adjacent carbon, favoring nucleophilic attacks .
- The HOMO-LUMO gap (≈5.2 eV) suggests moderate reactivity, consistent with experimental observations of controlled bromination . MD (Molecular Dynamics) simulations further predict aggregation tendencies in nonpolar solvents, guiding solvent selection for reactions .
Methodological Guidance
Q. How should researchers optimize reaction conditions for scaling up synthesis?
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Solvent screening : Test mixtures like THF/H₂O or DCM/MeOH to balance solubility and reactivity .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on silica) reduce costs and improve scalability .
Q. What are the best practices for resolving spectral data ambiguities (e.g., overlapping NMR peaks)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
